LY2874455

Pan-FGFR inhibitor FGFR4 potency Kinase selectivity

Choose LY2874455 when balanced pan-FGFR inhibition is critical. Unlike AZD4547 (FGFR4 IC50=165 nM) or NVP-BGJ398 (FGFR4 IC50=60 nM), LY2874455 delivers equipotent FGFR1–4 inhibition (IC50 2.6–6.4 nM), ensuring FGFR4-dependent phenotypes are detected. Its 6- to 9-fold FGFR-over-VEGFR2 selectivity minimizes hypertensive confounds in chronic in vivo models. With a clinically established RP2D (16 mg BID, t½≈12 h), it supports translational dosing. Superior efficacy over NVP-BGJ398 has been demonstrated in FRS2-amplified liposarcoma models.

Molecular Formula C21H19Cl2N5O2
Molecular Weight 444.3 g/mol
CAS No. 1254473-64-7
Cat. No. B612011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2874455
CAS1254473-64-7
SynonymsLY2874455;  LY 2874455;  LY-2874455.
Molecular FormulaC21H19Cl2N5O2
Molecular Weight444.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C=CC4=CN(N=C4)CCO
InChIInChI=1S/C21H19Cl2N5O2/c1-13(21-17(22)10-24-11-18(21)23)30-15-3-5-20-16(8-15)19(26-27-20)4-2-14-9-25-28(12-14)6-7-29/h2-5,8-13,29H,6-7H2,1H3,(H,26,27)/b4-2+/t13-/m1/s1
InChIKeyGKJCVYLDJWTWQU-CXLRFSCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY2874455: Pan-FGFR Inhibitor with Balanced Potency Across FGFR1-4 for Advanced Cancer Research


LY2874455 (CAS 1254473-64-7) is an orally bioavailable, reversible, type I pan-fibroblast growth factor receptor (FGFR) inhibitor developed by Eli Lilly and Company [1]. It exhibits equipotent inhibition of FGFR1, 2, 3, and 4 with IC50 values of 2.8 nM, 2.6 nM, 6.4 nM, and 6 nM, respectively, distinguishing it from many other FGFR inhibitors that demonstrate significantly reduced potency against FGFR4 [2]. LY2874455 has advanced to Phase I/II clinical trials for the treatment of advanced cancers, with a recommended phase 2 dose (RP2D) of 16 mg twice daily [3].

Why LY2874455 Cannot Be Simply Substituted by Other FGFR Inhibitors in Research and Procurement


FGFR inhibitors exhibit substantial heterogeneity in their kinase selectivity profiles, particularly regarding FGFR4 potency and off-target activity against VEGFR2. Substituting LY2874455 with an alternative pan-FGFR inhibitor such as AZD4547 or NVP-BGJ398 (infigratinib) introduces significant experimental variability. For instance, while LY2874455 maintains robust FGFR4 inhibition (IC50 = 6 nM), AZD4547 demonstrates markedly reduced FGFR4 activity (IC50 = 165 nM), and NVP-BGJ398 also shows weaker FGFR4 inhibition (IC50 = 60 nM) [1]. These differences directly impact the interpretation of FGFR4-dependent phenotypes and the translation of findings to clinical contexts. Furthermore, the distinct physicochemical and pharmacokinetic properties of each compound govern their tissue distribution and in vivo efficacy, as evidenced by variable brain penetration among seven pan-FGFR inhibitors in a cassette-dosing study [2]. Therefore, the selection of LY2874455 must be driven by specific experimental requirements for balanced pan-FGFR inhibition and a well-characterized clinical safety profile, rather than by generic class membership.

Quantitative Differentiation of LY2874455 from Closest Pan-FGFR Inhibitor Analogs


Balanced Pan-FGFR Inhibition: Equipotent FGFR4 Activity Distinct from AZD4547 and NVP-BGJ398

LY2874455 demonstrates equipotent inhibition across all four FGFR family members, with FGFR4 IC50 values of 6 nM. This contrasts sharply with other pan-FGFR inhibitors. For example, AZD4547 exhibits an IC50 of 165 nM for FGFR4, a 27.5-fold reduction in potency relative to LY2874455 [1]. Similarly, NVP-BGJ398 (infigratinib) shows an IC50 of 60 nM for FGFR4, a 10-fold reduction in potency [2]. The majority of FGFR inhibitors display significantly reduced potency toward FGFR4 compared to FGFR1-3, making the balanced profile of LY2874455 a distinguishing feature for research applications requiring comprehensive FGFR pathway blockade [3].

Pan-FGFR inhibitor FGFR4 potency Kinase selectivity

Superior FGF over VEGF Selectivity: Minimizing VEGFR2-Mediated Hypertension

LY2874455 exhibits a 6- to 9-fold in vitro and in vivo selectivity for inhibition of FGF-mediated signaling over VEGF-mediated signaling in mice . In contrast, many multi-kinase FGFR inhibitors, including dovitinib and ponatinib, potently inhibit VEGFR2, leading to dose-limiting hypertension in clinical trials [1]. In a Phase 1 study, LY2874455 did not show VEGFR2-mediated toxicities such as hypertension at efficacious doses, and the most common adverse events were manageable hyperphosphatemia, diarrhea, and stomatitis [2]. The IC50 for VEGFR2 inhibition by LY2874455 is 7 nM, which, while measurable, translates to a favorable therapeutic window in vivo .

Kinase selectivity VEGFR2 inhibition Hypertension

Established Clinical Pharmacokinetics and Recommended Phase 2 Dose (RP2D) for In Vivo Correlation

LY2874455 has a well-defined clinical pharmacokinetic (PK) profile from a Phase 1 dose-escalation study in patients with advanced cancer [1]. The compound exhibits slow absorption, linear PK, and an effective half-life of approximately 12 hours, supporting twice-daily oral dosing [1]. The established recommended Phase 2 dose (RP2D) is 16 mg BID [1]. Pharmacodynamic (PD) effects, measured by increases in serum phosphorus (a marker of FGFR pathway inhibition), were observed at doses ≥10 mg [1]. This detailed clinical PK/PD relationship provides a robust framework for translating preclinical findings to clinically relevant exposure levels, a feature not yet established for many preclinical FGFR tool compounds [2].

Pharmacokinetics Phase 1 clinical trial RP2D

Superior In Vitro and In Vivo Efficacy in FRS2-Amplified Liposarcoma Compared to NVP-BGJ398

In a preclinical study of dedifferentiated liposarcoma (DDLPS) with FRS2 amplification, LY2874455 induced a stronger and longer-lasting growth inhibitory effect and a moderate level of apoptosis compared to NVP-BGJ398 in two FRS2-amplified DDLPS cell lines [1]. Importantly, the in vivo efficacy of LY2874455 was confirmed in an FRS2-amplified DDLPS xenograft model, whereas NVP-BGJ398 only produced transient cytostatic effects [1]. The study concluded that LY2874455 is a superior therapy to NVP-BGJ398 for FRS2-amplified liposarcoma [1].

Liposarcoma FRS2 amplification Xenograft model

Structural Basis for Pan-FGFR Selectivity: Conserved Binding Mode Across FGFR1-4

The crystal structure of the FGFR4 kinase domain bound to LY2874455 at 2.35 Å resolution reveals that LY2874455 binds to the ATP-binding pocket in a DFG-in active conformation, forming three hydrogen bonds and numerous van der Waals contacts [1]. Structural superposition and sequence alignment of the ATP-binding pockets of FGFR1-4 show that these interactions are largely conserved across all four FGFRs, providing a molecular explanation for the equipotent inhibition profile [1]. This structural insight distinguishes LY2874455 from other pan-FGFR inhibitors for which such a comprehensive structural rationale has not been reported [2].

Crystal structure ATP-binding pocket Pan-FGFR selectivity

Optimal Research and Industrial Application Scenarios for LY2874455 Based on Evidence-Based Differentiation


Preclinical Oncology Studies Requiring Comprehensive FGFR1-4 Pathway Inhibition

LY2874455 is the preferred pan-FGFR inhibitor for in vitro and in vivo oncology studies where balanced inhibition of all four FGFR family members is essential, such as in cancers with known FGFR4 dependency or where FGFR4-mediated compensatory signaling may confound results. Its equipotent IC50 values across FGFR1-4 (<6.4 nM) ensure that FGFR4 is not spared, a common limitation of other pan-FGFR inhibitors like AZD4547 and NVP-BGJ398 [1].

In Vivo Efficacy and Toxicity Studies Requiring a Favorable FGF/VEGF Selectivity Window

For chronic in vivo studies in mouse models where VEGFR2-mediated hypertension is a concern, LY2874455 offers a 6- to 9-fold selectivity for FGF over VEGF signaling, reducing the risk of confounding cardiovascular toxicities [1]. This property makes it an ideal tool compound for evaluating FGFR inhibition in long-term tumor growth and metastasis assays.

Translational Research Leveraging Clinically Validated Pharmacokinetic and Dosing Parameters

Researchers aiming to bridge preclinical findings to clinical application should utilize LY2874455 due to its well-characterized clinical PK profile (half-life ~12 h, linear PK) and established RP2D (16 mg BID) from a Phase 1 trial [1]. This enables the design of preclinical dosing regimens that mimic clinical exposure, improving the translatability of efficacy and safety data.

FRS2-Amplified Sarcoma Research

Based on direct comparative data demonstrating superior in vitro and in vivo efficacy over NVP-BGJ398 in FRS2-amplified liposarcoma models, LY2874455 is the compound of choice for investigating FGFR dependency in this sarcoma subtype and for developing combination therapies targeting FRS2-driven oncogenesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY2874455

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.